molecular formula C17H15ClN4O3 B11322012 3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate

3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate

Cat. No.: B11322012
M. Wt: 358.8 g/mol
InChI Key: BCCPUESSOCVMPR-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a chloromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc salts.

    Preparation of the Chloromethylphenoxy Group: This involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the chloromethylphenoxy derivative under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction of the tetrazole ring can yield amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to natural substrates . This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Tetrazol-5-yl)phenyl derivatives: These compounds share the tetrazole ring but differ in the substituents on the phenyl ring.

    4-Chloro-3-methylphenoxy derivatives: These compounds share the chloromethylphenoxy group but differ in the other functional groups attached to the molecule.

Uniqueness

The uniqueness of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE lies in its combination of the tetrazole ring and the chloromethylphenoxy group, which imparts unique chemical and biological properties. This combination allows for diverse applications in various fields, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C17H15ClN4O3

Molecular Weight

358.8 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(4-chloro-3-methylphenoxy)propanoate

InChI

InChI=1S/C17H15ClN4O3/c1-11-8-15(6-7-16(11)18)24-12(2)17(23)25-14-5-3-4-13(9-14)22-10-19-20-21-22/h3-10,12H,1-2H3

InChI Key

BCCPUESSOCVMPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)Cl

Origin of Product

United States

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